molecular formula C18H16Cl2N2O3 B230802 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone

Cat. No. B230802
M. Wt: 379.2 g/mol
InChI Key: ZQVVOMYQBYPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone, also known as MDMA or ecstasy, is a synthetic drug that has been used recreationally for its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates motivation and reward. Norepinephrine is a neurotransmitter that regulates arousal and alertness. By increasing the levels of these neurotransmitters, 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone produces feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has been shown to have both short-term and long-term effects on the brain. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as dehydration and muscle tension. Long-term effects include damage to serotonin-producing neurons, which can lead to depression, anxiety, and memory impairment.

Advantages And Limitations For Lab Experiments

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its ability to produce consistent and predictable effects in subjects. However, 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is also a controlled substance and requires special permits and regulations for use in research. Additionally, the use of 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone in research is controversial and has been subject to ethical debates.

Future Directions

For 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone research include the development of new therapeutic applications, better understanding of long-term effects, and safer synthesis methods.

Synthesis Methods

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to produce MDP2P, which is then reacted with methylamine to produce 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone. The synthesis of 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone is complex and requires a high level of expertise and equipment.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone-assisted psychotherapy can improve symptoms of PTSD and anxiety in patients. 1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone has also been studied for its potential use in the treatment of depression, autism, and addiction.

properties

Product Name

1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16Cl2N2O3/c19-13-2-3-14(20)15(10-13)21-5-7-22(8-6-21)18(23)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2

InChI Key

ZQVVOMYQBYPPDJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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